Naringenin
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWIRXFELQLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274239 | |
| Record name | (+/-)-Naringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67604-48-2, 480-41-1 | |
| Record name | (±)-Naringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67604-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | naringenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naringenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Naringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Naringenin, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, and anti-carcinogenic effects, supported by various studies and clinical findings.
This compound's chemical structure allows it to interact with multiple biological pathways. It is known to exhibit potent antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defenses. This effect is primarily attributed to its ability to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) .
2. Antioxidant Activity
This compound's antioxidant capabilities are well-documented. A study indicated that this compound (0.02 mM) inhibited nitrite-induced oxidation of hemoglobin, demonstrating its free radical scavenging ability . Additionally, in vivo studies showed that this compound administration significantly reduced lipid peroxidation and protein carbonylation markers in various models .
Table 1: Summary of Antioxidant Effects of this compound
| Study Type | Concentration | Effect Observed |
|---|---|---|
| In Vitro | 0.02 mM | Inhibition of hemoglobin oxidation |
| In Vivo | 50 mg/kg | Reduced lipid peroxidation |
| In Vivo | 100 mg/kg | Upregulation of antioxidant enzymes |
3. Anti-Inflammatory Effects
This compound has been shown to exert significant anti-inflammatory effects. In macrophage models exposed to lipopolysaccharide (LPS), this compound inhibited the activation of Nuclear Factor kappa B (NF-κB) and reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) .
Table 2: Anti-Inflammatory Effects of this compound
| Study Type | Concentration | Effect Observed |
|---|---|---|
| In Vitro | 100 µM | Inhibition of NF-κB activation |
| In Vivo | 200 µM | Decreased TNF-α production |
| In Vivo | 50 µg/mL | Reduced cyclooxygenase-2 (COX-2) expression |
4. Antibacterial Activity
Research indicates that this compound possesses antibacterial properties against various pathogens, particularly Gram-positive bacteria. It has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings .
Table 3: Antibacterial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
5. Anti-Cancer Potential
This compound's potential in cancer therapy is under investigation due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models .
Case Study: this compound in Cancer Treatment
In a preclinical study, this compound was administered at doses of 100 mg/kg in mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups .
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Naringenin exhibits potent antioxidant and anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.
- Mechanisms of Action : this compound modulates several signaling pathways, including the NF-κB pathway, which is crucial in regulating inflammation. It activates the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1), an important antioxidant enzyme .
- Case Studies : In a study involving cyclophosphamide-induced hepatotoxicity in rats, this compound significantly reduced oxidative stress markers and liver fibrosis, highlighting its hepatoprotective capabilities .
Cancer Prevention and Treatment
This compound shows promise in cancer therapy due to its ability to inhibit tumor growth and metastasis.
- Breast and Prostate Cancer : Research indicates that this compound can inhibit the metastasis of breast and prostate cancer cells through various mechanisms, including the modulation of apoptosis and cell cycle regulation .
- In Vivo Studies : In models of precancerous lesions in the colon, this compound reduced lipid peroxidation and levels of pro-inflammatory cytokines like TNF-α, suggesting its role in preventing carcinogenesis .
Metabolic Disorders
This compound has been linked to improved metabolic health, particularly in conditions like diabetes.
- Insulin Sensitivity : Studies show that this compound can reduce insulin resistance in diabetic rat models, enhancing glucose metabolism .
- Lipid Metabolism : Its effects on lipid profiles indicate potential applications in managing hyperlipidemia and related cardiovascular diseases .
Neurological Applications
The neuroprotective effects of this compound are being explored for their potential in treating neurodegenerative diseases.
- Alzheimer's Disease : this compound-O-carbamate derivatives have been identified as multitarget agents for Alzheimer's treatment, suggesting that this compound could play a role in mitigating neurodegeneration .
- Oxidative Stress : By reducing oxidative stress markers in models of neurological conditions, this compound shows promise as a therapeutic agent for various neurodegenerative diseases .
Antimicrobial Activity
This compound's antimicrobial properties extend to both bacterial and viral infections.
- Antiviral Effects : Notably, this compound has demonstrated inhibitory effects against SARS-CoV-2 in vitro, indicating its potential as an antiviral agent .
- Bacterial Infections : It has shown efficacy against pathogens such as Escherichia coli, supporting its use as a natural antimicrobial agent .
Immunomodulatory Effects
This compound acts as an immunomodulator, influencing immune responses beneficially.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines while enhancing anti-inflammatory mediators, making it a candidate for treating autoimmune diseases .
- Case Studies : Research indicates that this compound can alleviate symptoms in models of autoimmune encephalomyelitis by modulating immune cell activity .
Data Summary Table
| Application Area | Mechanism/Effect | Key Findings/Studies |
|---|---|---|
| Antioxidant Activity | Activates Nrf2; inhibits NF-κB | Reduced oxidative stress in liver models |
| Cancer Treatment | Inhibits metastasis; regulates apoptosis | Effective against breast/prostate cancer |
| Metabolic Disorders | Enhances insulin sensitivity; improves lipid profile | Reduces insulin resistance |
| Neurological Health | Reduces oxidative stress; multitarget effects | Potential treatment for Alzheimer's |
| Antimicrobial Activity | Inhibits bacterial growth; antiviral properties | Effective against E. coli and SARS-CoV-2 |
| Immunomodulation | Modulates cytokine production | Alleviates autoimmune symptoms |
Chemical Reactions Analysis
Metabolic Transformations
Naringenin undergoes extensive phase I/II metabolism:
Phase I: Microbial Degradation
Gut microbiota (Eubacterium ramulus, Bifidobacterium) cleave the heterocyclic C-ring, producing:
Phase II: Conjugation Reactions
Human enzymes modify this compound via:
-
Glucuronidation : Forms 7-O-glucuronide and 4'-O-glucuronide (major urinary metabolites)
-
Sulfation : Generates 7-O-sulfate and 4'-O-sulfate derivatives
Chemical Reactivity Profiling
Density functional theory (DFT) studies reveal key reactivity sites :
| Parameter | Value | Significance |
|---|---|---|
| Electrophilicity (ω) | 1.89 eV | Indicates moderate electron-accepting capacity |
| Fukui Function (f⁻) | C6: 0.152, C8: 0.147 | Identifies nucleophilic attack sites |
| Softness (S) | 3.12 eV⁻¹ | High polarizability facilitates redox reactions |
Protonation studies show preferential sites:
-
This compound : Carbonyl oxygen (C4=O) due to resonance stabilization
-
This compound chalcone : Cγ carbonyl group, enabling keto-enol tautomerism
Antioxidant Mechanisms
This compound scavenges radicals via hydrogen atom transfer (HAT) and single electron transfer (SET):
Synthetic Modifications
Key derivatization reactions enhance bioavailability:
Glycosylation
-
Naringin : this compound-7-O-neohesperidoside (solubility: 1.2 g/L vs. 0.03 g/L for aglycone)
-
Narirutin : this compound-7-O-rutinoside (plasma Tₘₐₓ: 6.5 h vs. 2.3 h for aglycone)
Prenylation
8-Prenylthis compound synthesis via this compound 8-dimethylallyltransferase:
Stability and Degradation
Thermal analysis shows decomposition onset at 523.2 K (ΔH_fus = 39.8 kJ/mol) . Acidic hydrolysis (pH <3) cleaves glycosidic bonds to regenerate aglycone, while alkaline conditions (pH >9) induce ring-opening to chalcones .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Eriodictyol
- Structure : Differs from naringenin by an additional hydroxyl group at the 3' position.
- Biological Activity : Exhibits lower inhibitory activity against SARS-CoV-2 main protease (Mpro) compared to this compound (docking score: -6.9 vs. This compound's -7.5). This is attributed to reversed binding orientation and lack of interaction with the His41 residue in Mpro .
- Metabolism : Eriodictyol shares similar phase-II metabolism pathways (glucuronidation, sulfation) with this compound but shows distinct tissue-specific bioavailability .
Hesperetin
- Structure : Contains a methoxy group at the 4' position instead of a hydroxyl group.
- Chromatographic Behavior : Separates with higher resolution (3.0 vs. 0.6 for this compound) on phenylcarbamate-β-cyclodextrin columns in polar organic mode .
- Bioactivity : Demonstrates comparable antioxidant activity but reduced anti-inflammatory effects compared to this compound due to methoxy substitution .
This compound Chalcone
- Structure : Open-chain precursor of this compound with a chalcone backbone.
- Biosynthesis : Converted to this compound by chalcone isomerase (CHI) in plants. Type I CHI enzymes, as in Ophiorrhiza japonica, catalyze near-complete conversion of chalcone to this compound .
- Bioactivity : Less stable than this compound and prone to isomerization under physiological conditions, reducing its therapeutic utility .
Sulfur-Containing Derivatives
This compound 8-Sulphonate
- Cytotoxicity : Causes minimal reduction in MRC-5 fibroblast viability (94.77% at 50 μM) and low mutagenicity (<5% DNA in comet tail assay) .
- Permeability : Shows similar apical-to-basolateral transport kinetics to this compound in Caco-2 cells, with <10% passage after 60 minutes .
This compound 4’-O-Sulfate
Glycosides and Glucuronides
This compound 7-O-β-Glucuronide
- Bioactivity : Mimics this compound’s anti-proliferative effects in Caco-2 cells, increasing G0/G1 phase cells by 15–20% at physiological concentrations .
- Absorption : Lower intestinal permeability than this compound due to increased polarity .
Hesperidin (Hesperetin-7-O-rutinoside)
Alkylated and Oxime Derivatives
O-Alkyl this compound Oximes
- Cytotoxicity: Monosubstituted derivatives (e.g., 1b, 3b) show moderate cytotoxicity (IC₅₀ = 32.12–49.93 µg/mL) against 3T3-L1 and HT-29 cells, while disubstituted analogs (e.g., 2b, 6b) are non-toxic (IC₅₀ > 100 µg/mL) .
- Structure-Activity : Longer alkyl chains reduce cytotoxicity, highlighting the role of steric hindrance in target interaction .
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of this compound and Analogs
| Compound | Solubility (µg/mL) | log P | Permeability (Peff ×10⁻⁴ cm/s) | Key Modification |
|---|---|---|---|---|
| This compound | 4.38 | 2.52 | 7.80 | - |
| Eriodictyol | 3.91 | 2.12 | 6.50 | 3'-OH |
| Hesperetin | 5.20 | 2.78 | 7.20 | 4'-OCH₃ |
| This compound 8-SO₃ | 12.5* | 1.98 | 6.39 | 8-sulfonate |
| Hesperidin | 4.95 | 1.85 | 2.10 | 7-O-rutinoside |
Mechanistic Insights from Structural Modifications
- Hydroxyl Groups : The 4'-OH in this compound is critical for hydrogen bonding with protease residues (e.g., Gln189, Thr190 in SARS-CoV-2 Mpro). Methoxylation or removal of this group reduces activity by >30% .
- Sulfonation : Enhances water solubility but may reduce membrane permeability due to increased polarity .
- Glycosylation : Lowers bioavailability but improves stability in acidic environments (e.g., stomach) .
Q & A
Q. What experimental considerations are critical when preparing naringenin solutions for in vitro studies?
this compound’s poor aqueous solubility (≤13.15 mg/mL in DMSO; ≤18.27 mg/mL in ethanol) necessitates solvent optimization. Researchers must use polar aprotic solvents (e.g., DMSO) or ethanol with ultrasonication to achieve homogeneous solutions. Pre-solubilizing this compound in these solvents before dilution in cell culture media minimizes precipitation. Stability tests under experimental conditions (e.g., temperature, pH) are essential to avoid confounding results .
Q. How do researchers select appropriate in vitro and in vivo models to study this compound’s antioxidant mechanisms?
In vitro models (e.g., cell-free assays like DPPH or FRAP) are used to measure direct radical scavenging, while cell-based assays (e.g., H₂O₂-induced oxidative stress in K562 cells) assess intracellular effects. In vivo models (e.g., rodent studies) evaluate systemic antioxidant activity, requiring pharmacokinetic monitoring due to this compound’s low bioavailability. Dose-response curves and tissue-specific analyses are critical for translational relevance .
What methodological frameworks ensure rigor in formulating research questions about this compound’s bioactivity?
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) help structure questions. For example:
- PICO: “In murine models of inflammation (Population), how does this compound (Intervention) compared to dexamethasone (Comparison) modulate TNF-α levels (Outcome)?”
These frameworks prevent overly broad or biased questions and align with gaps identified in prior studies (e.g., conflicting results on anti-inflammatory potency) .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound’s reported efficacy across antibacterial studies?
Discrepancies arise from variations in bacterial strains, this compound concentrations, and assay conditions (e.g., broth microdilution vs. disk diffusion). A meta-analysis of 27 studies reveals that this compound’s MIC (Minimum Inhibitory Concentration) ranges from 50–400 µg/mL against Staphylococcus aureus, influenced by synergism with antibiotics. Researchers must standardize protocols (e.g., CLSI guidelines) and report solvent controls to improve cross-study comparability .
Q. What strategies enhance this compound’s bioavailability in preclinical therapeutic applications?
Approaches include:
- Nanoformulations : Liposomal encapsulation improves solubility and intestinal absorption.
- Structural analogs : 7-O-methylthis compound increases metabolic stability.
- Combinatorial administration : Co-administration with piperine (a bioenhancer) boosts plasma concentration by inhibiting CYP450 enzymes.
These strategies address limitations highlighted in pharmacokinetic studies, where oral bioavailability remains <10% in rodent models .
Q. How should researchers design studies to elucidate this compound’s dual pro-oxidant and antioxidant effects?
Dose- and context-dependent effects require careful experimental design:
- Dose stratification : Low doses (≤50 µM) often show antioxidant activity, while high doses (≥200 µM) may induce ROS in cancer cells (e.g., K562 leukemia models).
- Cell-type specificity : Normal cells (e.g., PMNs) show resistance to oxidative stress compared to cancer lines.
- Redox environment controls : Measure baseline glutathione (GSH) levels and SOD activity to contextualize results .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?
- Non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values.
- Two-way ANOVA for time- and concentration-dependent studies (e.g., proliferation assays).
- Post-hoc tests (e.g., Tukey’s HSD) to compare multiple treatment groups.
Software like SPSS or GraphPad Prism ensures reproducibility, as demonstrated in leukemia cell studies .
Q. How can researchers address variability in this compound’s reported therapeutic thresholds across studies?
Emerging Research Directions
Q. What methodologies are emerging to study this compound’s epigenetic modulation effects?
- ChIP-seq : To identify histone acetylation changes in cancer cells.
- Methylation-specific PCR : For assessing DNA methylation patterns after treatment.
- CRISPR-Cas9 screens : To pinpoint gene targets (e.g., Nrf2/KEAP1 pathway) mediating observed effects.
These approaches address gaps in mechanistic data, particularly in chronic disease models .
Q. How can multi-omics approaches resolve this compound’s pleiotropic mechanisms?
Integrated transcriptomic, proteomic, and metabolomic analyses are critical. For example:
- RNA-seq : Identifies differentially expressed genes in inflammation pathways.
- LC-MS metabolomics : Tracks this compound-derived metabolites (e.g., this compound-7-glucuronide).
- Network pharmacology : Predicts interactions with non-canonical targets (e.g., mTOR, PPAR-γ).
Such systems-level data contextualize conflicting findings and prioritize pathways for validation .
Key Considerations for Researchers
- Solubility and Stability : Always pre-test this compound solutions under experimental conditions (pH, temperature) .
- Bioavailability : Report pharmacokinetic parameters (Cmax, Tmax, AUC) in in vivo studies .
- Data Transparency : Share raw datasets and analysis scripts via repositories to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
